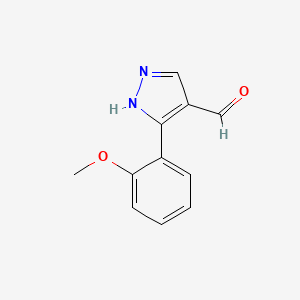

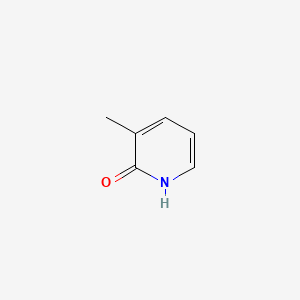

3-(2-甲氧基苯基)-1H-吡唑-4-甲醛

描述

Synthesis Analysis

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivatives involves multi-step reactions. One approach includes the Gewald synthesis technique, which starts with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder to produce 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. This intermediate is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another method involves the Vilsmeier-Haack reaction to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Additionally, reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent has been described, which is carried out under neutral conditions at room temperature .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at an angle of 72.8(1)° . Similarly, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide shows a dihedral angle of 78.51(13)° between the pyrazole and thiophene rings, indicating a twisted conformation . These structural details are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from their synthesis and subsequent reactions. Schiff bases, for example, are synthesized through the reaction of aldehydes with amines and have been shown to exhibit antimicrobial activity . The reductive amination process to produce secondary amines is another example of the chemical versatility of pyrazole derivatives . These reactions highlight the potential of pyrazole derivatives in the development of biologically active molecules and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, as observed in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, contributes to the stability of the crystal structure . The nonlinear optical activity of this molecule is attributed to the small energy gap between the frontier molecular orbitals . The thermal stability of these compounds is also noteworthy, with some derivatives being stable up to 190°C . Additionally, solvatochromic studies have shown that the photophysical properties of pyrazole derivatives, such as absorption and emission spectra, vary depending on the solvent used, which is indicative of their potential applications in optoelectronic devices .

科学研究应用

还原胺化及仲胺合成

Bawa、Ahmad 和 Kumar (2009) 的一项研究描述了 3-(4-甲氧基苯基)-1-苯基-1H-吡唑-4-甲醛与 3-氯-4-氟苯胺的还原胺化。该过程对于合成仲胺至关重要,仲胺在医药、染料和精细化学品生产中至关重要。该反应在室温下在中性条件下进行,展示了一种简单有效的胺合成方法 (Bawa、Ahmad 和 Kumar,2009)。

壳聚糖席夫碱的抗菌活性

Hamed 等人 (2020) 使用 1-苯基-3-(吡啶-3-基)-1H-吡唑-4-甲醛合成了壳聚糖席夫碱,并评估了它们的抗菌性能。研究发现抗菌活性取决于席夫碱部分,突出了这些化合物在开发新的抗菌剂中的潜力 (Hamed、Abdelhamid、Saad、Elkady 和 Elsabee,2020)。

生物活性甲酰吡唑类似物的合成

Gurunanjappa、Kameshwar 和 Kariyappa (2017) 报告了 3-(1-羟基萘-2-基)-1-芳基-1H-吡唑-4-甲醛衍生物的合成。这些化合物表现出有希望的体外抗菌和抗氧化活性。这些发现对于开发具有潜在治疗应用的新化合物至关重要 (Gurunanjappa、Kameshwar 和 Kariyappa,2017)。

吡唑附着查耳酮的合成和生物学研究

Prasath 等人 (2015) 合成了含有吡唑基团的新型喹啉基查耳酮,表现出显着的抗菌性能。这项研究表明了吡唑基化合物在开发新的抗菌剂中的潜力及其在药物化学中的重要性 (Prasath、Bhavana、Sarveswari、Ng 和 Tiekink,2015)。

吡唑衍生物的合成和抗氧化活性

Sudha、Subbaiah 和 Mahalakshmi (2021) 合成了一系列 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛衍生物,并评估了它们的抗氧化和抗炎活性。这项研究增加了对吡唑衍生物作为潜在抗氧化剂和抗炎剂的理解 (Sudha、Subbaiah 和 Mahalakshmi,2021)。

新型吡唑基杂环化合物的合成

Bhat 等人 (2016) 合成了一系列新的吡唑基杂环化合物并评估了它们的抗菌活性。该研究的发现强调了吡唑衍生物在开发抗菌剂中的重要性,为更广泛的药物研究领域做出了贡献 (Bhat、Nagaraja、Kayarmar、Peethamber 和 MohammedShafeeulla,2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQVRLREJSNDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236962 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26033-21-6 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)

![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)

![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)

![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)

![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)